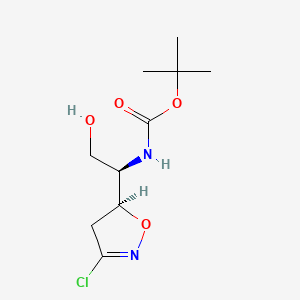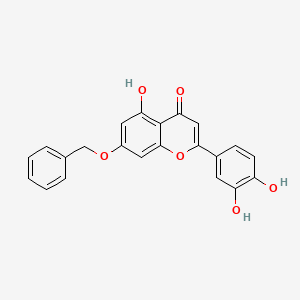![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol” is a compound that contains a nitroxyl radical known as TEMPO . TEMPO is a stable free radical compound first prepared by Lebelev and Kazarnovskii in 1960 . It’s persistent free radical nature has been attributed to the kinetic stability imparted by the presence of its bulky substituents .
Synthesis Analysis
The synthesis of TEMPO can be achieved by the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP), and finally oxidation to yield TEMPO .Molecular Structure Analysis
The molecular structure of TEMPO is characterized by the presence of four methyl groups that provide steric bulk around the oxygen . This steric crowding makes it physically difficult for the radical to react with another molecule .Chemical Reactions Analysis
TEMPO is widely used in the oxidation of several functional groups , particularly in the oxidation of primary and secondary alcohols . It is also used as a catalyst in various alcohol and polyol oxidation reactions . The TEMPO/NaClO/NaBr system is a recyclable oxidation system .Physical And Chemical Properties Analysis
TEMPO is an orange-red sublimable crystal or liquid that is soluble in water and organic solvents such as ethanol and benzene . It has a low toxicity and strong irritancy . Due to the steric effect of the four methyl groups, TEMPO is stable against light and heat .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of TEMPO research could involve its use in living free radical polymerization . The adduct, 2,2,6,6-tetramethyl-1-(1-phenethyloxy)piperidine (TMPEP), smoothly undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .
Propriétés
Numéro CAS |
132416-36-5 |
|---|---|
Nom du produit |
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol |
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.408 |
Nom IUPAC |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
Clé InChI |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/no-structure.png)
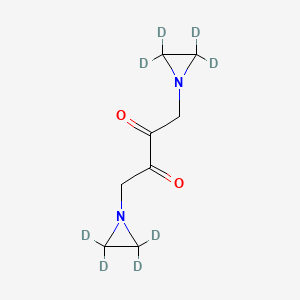

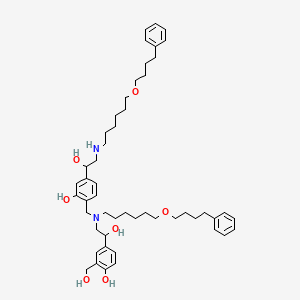
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
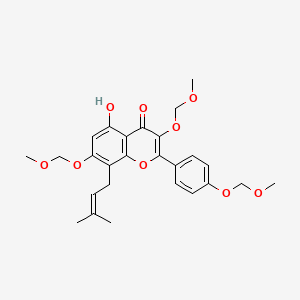
![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)


